
2-Methyl-1,3,5-trihydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3,5-trihydroxyanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound is characterized by the presence of three hydroxyl groups and one methyl group attached to the anthraquinone core. It has a molecular formula of C15H10O5 and is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,5-trihydroxyanthraquinone typically involves the hydroxylation of 2-methylanthraquinone. One common method is the reaction of 2-methylanthraquinone with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3,5-trihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-1,3,5-trihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used as a dye and in the production of pigments for various applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3,5-trihydroxyanthraquinone involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthraquinone, known for its laxative and antimicrobial properties.
Purpurin: 1,2,4-Trihydroxyanthraquinone, used as a natural dye.
Chrysophanol: 1,8-Dihydroxy-3-methylanthraquinone, known for its anti-inflammatory and anticancer activities.
Uniqueness
2-Methyl-1,3,5-trihydroxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
92439-25-3 |
|---|---|
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
1,3,5-trihydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-10(17)5-8-12(13(6)18)14(19)7-3-2-4-9(16)11(7)15(8)20/h2-5,16-18H,1H3 |
Clave InChI |
IABKJOLHSKKNEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)

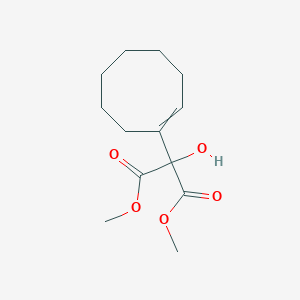
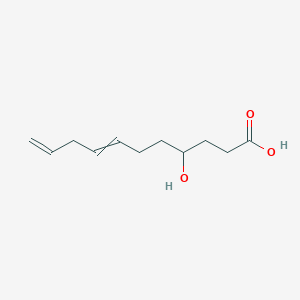
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
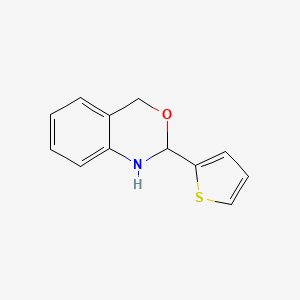
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
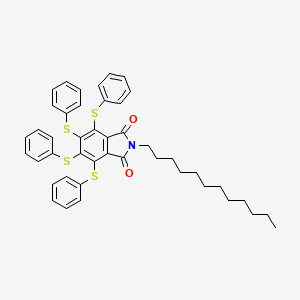
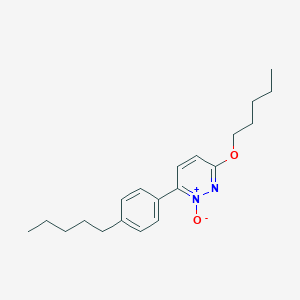
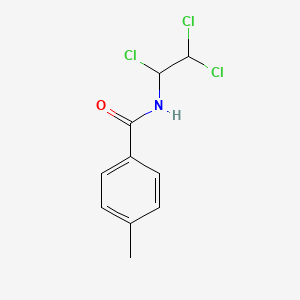
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
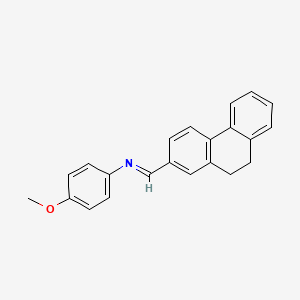
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
